molecular formula C8H9N3O B8657945 5-hydrazinyl-2-methoxybenzonitrile

5-hydrazinyl-2-methoxybenzonitrile

Cat. No.: B8657945
M. Wt: 163.18 g/mol
InChI Key: AHHDGLBGYBFXAP-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxybenzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a methoxy group at the 2-position and a hydrazinyl group at the 5-position. Applications likely include pharmaceutical intermediates, given the bioactivity of structurally related compounds, such as antitumor, antibacterial, and antiviral agents .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-hydrazinyl-2-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-2-7(11-10)4-6(8)5-9/h2-4,11H,10H2,1H3

InChI Key

AHHDGLBGYBFXAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with a cyano-containing reagent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-2-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-hydrazinyl-2-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with enzymes or receptors, affecting their function. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Hydrazide and Hydrazinyl Derivatives

Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) () and ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate derivatives () share reactivity profiles with 5-hydrazinyl-2-methoxybenzonitrile. For instance:

  • Hydrazide vs. Hydrazinyl : Hydrazides (e.g., compound 2 in ) undergo condensation with aldehydes to form Schiff bases, a reaction pathway also accessible to the hydrazinyl group in the target compound. However, hydrazides typically exhibit lower nucleophilicity compared to free hydrazinyl groups, which may enhance the reactivity of this compound in similar reactions .
  • Biological Activity : Tetrazole-containing derivatives () show antibacterial and antifungal properties, likely due to their bioisosteric resemblance to carboxylic acids. In contrast, the nitrile group in this compound may confer metabolic stability or distinct target binding .
Table 1: Functional Group Comparison
Compound Key Functional Groups Reactivity/Bioactivity Source
This compound Hydrazinyl, Nitrile, Methoxy Condensation, potential CNS activity
N'-(benzylidene)benzohydrazide Hydrazide, Benzimidazole Antitumor, antibacterial
Tetrazole-benzoxazole derivatives Tetrazole, Benzoxazole Antibacterial, antifungal

Methoxy-Substituted Analogues

5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline () and 5-Acetyl-2-methoxybenzaldehyde () highlight the role of methoxy substituents:

  • Methoxy Group Effects : The methoxy group enhances solubility via hydrogen bonding and influences electronic properties (electron-donating). In this compound, this group may stabilize the aromatic ring and direct electrophilic substitution reactions.
  • Functional Group Contrast : The acetyl group in 5-Acetyl-2-methoxybenzaldehyde is electron-withdrawing, reducing ring reactivity compared to the electron-donating hydrazinyl group in the target compound. This difference could impact metabolic degradation rates or interaction with biological targets .

Nitrile-Containing Compounds

5-Bromo-2-hydroxybenzonitrile () and related nitriles provide insights into the nitrile group’s role:

  • Hydrogen Bonding : In 5-Bromo-2-hydroxybenzonitrile, the hydroxyl and nitrile groups form intramolecular hydrogen bonds (O–H⋯N, 2.805 Å), enhancing crystallinity. For this compound, the hydrazinyl group may instead engage in intermolecular hydrogen bonds, altering solubility and crystal packing .
  • Biological Applications : Nitriles in 5-Bromo-2-hydroxybenzonitrile are key intermediates in antiretroviral and anticancer drug synthesis. The hydrazinyl substitution in the target compound could expand its utility in designing kinase inhibitors or protease antagonists .
Table 2: Nitrile Group Impact
Compound Substituents Hydrogen Bonding Applications Source
This compound Hydrazinyl, Methoxy Intermolecular (N–H⋯O/N) Drug intermediates
5-Bromo-2-hydroxybenzonitrile Bromo, Hydroxy Intramolecular (O–H⋯N) Antiretroviral synthesis

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The hydrazinyl group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, bromo () and acetyl () substituents are electron-withdrawing, deactivating the ring and directing reactions to specific positions.
  • Steric Considerations : Bulky groups like benzimidazole () may hinder membrane permeability, whereas the compact nitrile and hydrazinyl groups in the target compound could improve bioavailability .

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